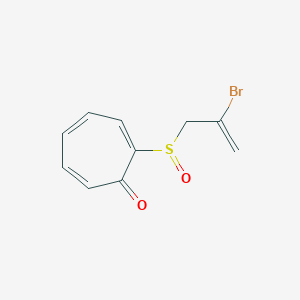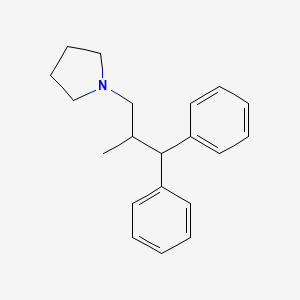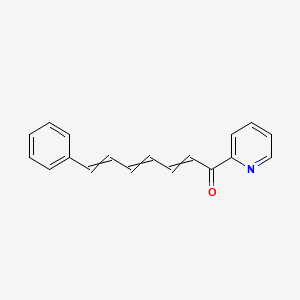
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one is an organic compound that features a conjugated system of double bonds and a phenyl group attached to a hepta-2,4,6-trien-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one typically involves the reaction of a pyridine derivative with a phenyl-substituted hepta-trienone. One common method involves the use of oxalyl chloride and pyrrole in the presence of dry triethylamine in dichloromethane at room temperature . This reaction installs the α-oxo acid chloride at the desired position, followed by further reactions to achieve the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. Specific molecular targets and pathways would depend on the context of its application, such as inhibiting or activating certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Tropone: A structurally related compound with a seven-membered ring and conjugated double bonds.
Pyrazolo[4,3-c]pyridines: Compounds with similar conjugated systems and potential biological activities.
Uniqueness
7-Phenyl-1-(pyridin-2-YL)hepta-2,4,6-trien-1-one is unique due to its specific arrangement of phenyl and pyridine groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90137-53-4 |
|---|---|
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
7-phenyl-1-pyridin-2-ylhepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C18H15NO/c20-18(17-13-8-9-15-19-17)14-7-2-1-4-10-16-11-5-3-6-12-16/h1-15H |
Clave InChI |
QHKCRWCCIUSINW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC=CC(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B14354807.png)

![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
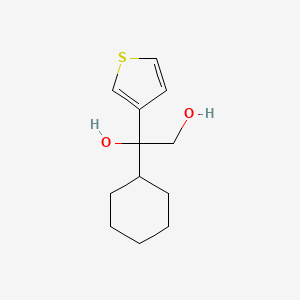

![5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B14354831.png)
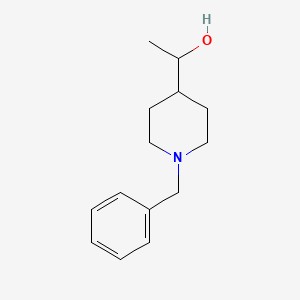
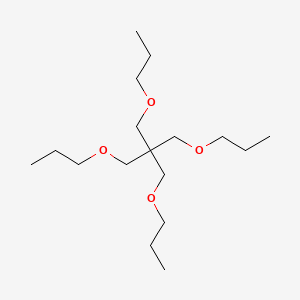
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)
![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)
